N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core, a fluorophenyl substituent at position 3, and a thioacetamide side chain linked to a 3,4-dimethoxyphenyl group. The 4-fluorophenyl substituent may enhance lipophilicity and metabolic stability, while the 3,4-dimethoxyphenyl group could influence electronic properties and binding affinity.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3S/c1-29-15-8-5-13(9-16(15)30-2)24-17(28)10-31-20-18-19(22-11-23-20)27(26-25-18)14-6-3-12(21)4-7-14/h3-9,11H,10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZQNTPCMBNSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects supported by research findings and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : The initial step includes the cyclization of appropriate precursors to create the triazolopyrimidine structure.
- Introduction of the Fluorophenyl Group : This is achieved through substitution reactions using fluorinated aromatic compounds.
- Attachment of Dimethoxyphenyl Group : This may involve palladium-catalyzed cross-coupling reactions.
- Final Acetamide Formation : The acetamide group is introduced through an amidation reaction with amines and acylating agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes vital for various biological processes.
- Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling pathways.
- Gene Expression Influence : The compound may affect the expression levels of genes associated with disease progression.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives containing 1,2,4-triazole rings display significant antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit COX-1 and COX-2 enzymes, which are crucial in inflammatory processes .
- Anticancer Potential : Certain triazole derivatives have demonstrated cytotoxic effects against cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Cytotoxicity in various cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of triazole derivatives similar to this compound. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory properties revealed that the compound effectively reduced inflammation markers in animal models by inhibiting COX enzymes. This positions it as a candidate for further development in pain management therapies .
Scientific Research Applications
Biological Activities
2.1 Anticancer Potential
Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit promising anticancer activities. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer models both in vitro and in vivo. The unique structural features of N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may contribute to its ability to target specific pathways involved in tumor growth and metastasis .
2.2 Antimicrobial Properties
Pyrimidine derivatives are well-known for their antimicrobial activities. The compound's structural similarity to known antimicrobial agents suggests it may possess similar properties. Studies have demonstrated that certain pyrimidine derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of similar compounds, researchers found that derivatives with triazole-pyrimidine structures demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Screening
Another study focused on screening pyrimidine-based compounds for antimicrobial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations comparable to established antibiotics .
Comparison with Similar Compounds
EP 4 374 877 A2 Compounds :
- Example Structure: 7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide.
- Key Differences :
- Incorporates a diazaspiro ring system and trifluoromethyl-pyrimidine substituents.
- Lacks the triazolo-pyrimidine core and thioether linkage.
- Functional Impact : The spiro architecture and trifluoromethyl groups may enhance metabolic resistance but increase synthetic complexity compared to the target compound .
Structural and Functional Comparison Table
Research Implications and Gaps
While the target compound shares structural motifs with bioactive agents, its specific biological profile remains uncharacterized in the provided evidence. Key research priorities include:
Activity Screening : Evaluate kinase inhibition, antimicrobial, or herbicidal activity relative to flumetsulam and thiazolo-pyrimidine derivatives.
ADMET Profiling : Assess the impact of the 3,4-dimethoxyphenyl group on solubility and cytochrome P450 interactions.
Synthetic Optimization : Compare microwave-assisted (as in ) vs. traditional methods for yield and purity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and how can yield optimization be achieved?
- Methodology : Utilize carbodiimide-based coupling agents (e.g., EDC·HCl) for amide bond formation, as demonstrated in structurally analogous triazolopyrimidine derivatives . Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) via fractional factorial design. Monitor intermediates by LC-MS and purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate). For thioether linkage, employ nucleophilic substitution under inert atmosphere to minimize oxidation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assign protons and carbons using , , and -NMR (e.g., δ~7.8–8.2 ppm for triazole protons, δ~55–60 ppm for methoxy carbons) .
- X-ray crystallography : Determine molecular conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions) to validate stereoelectronic effects .
- HRMS : Confirm molecular formula within ±2 ppm error.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; analyze degradation products via HPLC-DAD .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for triazolopyrimidine cores) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC50 values across assays)?
- Methodology :
- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for ATP concentration in kinase assays .
- Data normalization : Use Z-factor scoring to assess assay quality and apply mixed-effects models to account for batch variability .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic (PK) properties?
- Methodology :
- ADME prediction : Use SwissADME or ADMETLab to estimate logP (target <5), aqueous solubility, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma half-life .
- Metabolite identification : Employ in silico tools like Meteor (Lhasa Ltd.) to predict Phase I/II metabolism sites (e.g., demethylation of methoxy groups) .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in cancer models?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated probes to map protein targets .
- In vivo efficacy : Employ PDX (patient-derived xenograft) models with dose escalation (10–100 mg/kg) and monitor tumor volume via caliper measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
